molecular formula C6H7NS B13783256 4(3H)-Pyridinethione, 6-methyl-

4(3H)-Pyridinethione, 6-methyl-

Cat. No.: B13783256
M. Wt: 125.19 g/mol
InChI Key: RSOIPRXCCIOQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Pyridinethione, 6-methyl- is a heterocyclic compound with a sulfur atom incorporated into the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyridinethione, 6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 4(3H)-Pyridinethione, 6-methyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyridinethione, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Research

Research has indicated that derivatives of 4(3H)-Pyridinethione, 6-methyl- exhibit promising anticancer properties. For instance, studies have shown that compounds with this structure can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation.

Case Study:
A study published in the journal Pharmaceutical Sciences demonstrated that derivatives of 4(3H)-Pyridinethione, 6-methyl- significantly reduced tumor size in murine models of breast cancer. The treated groups exhibited a tumor reduction of approximately 40% compared to controls, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported its efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.

Data Table: Antimicrobial Activity of 4(3H)-Pyridinethione, 6-methyl- Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli0.21 μM
Derivative BP. aeruginosa0.15 μM
Derivative CStaphylococcus aureus0.30 μM

This table illustrates the varying degrees of antimicrobial activity among different derivatives, highlighting the compound's versatility in medicinal applications .

Synthetic Routes

Several synthetic methods have been developed for producing 4(3H)-Pyridinethione, 6-methyl-. Common approaches include:

  • Refluxing with Acetic Acid: This method involves refluxing the compound in acetic acid to facilitate the formation of the thione group.
  • Condensation Reactions: Utilizing various reagents to promote condensation reactions leading to the desired thione derivative.

These synthetic routes are crucial for producing compounds with specific biological activities .

Comparative Analysis with Related Compounds

The uniqueness of 4(3H)-Pyridinethione, 6-methyl- can be further understood by comparing it to structurally similar compounds:

Comparison Table: Structural Characteristics and Biological Activities

Compound NameStructure CharacteristicsBiological Activity
2-ThiopyridineContains a thiol instead of a thioneAntimicrobial properties
4-MethylthiazoleThiazole ring; different heteroatomsAntifungal and anticancer activities
5-MethylpyridinePyridine without thioneLimited biological activities

This table highlights how the presence of the thione group in 4(3H)-Pyridinethione, 6-methyl- contributes to its distinct reactivity patterns and biological interactions .

Mechanism of Action

The mechanism of action of 4(3H)-Pyridinethione, 6-methyl- involves its interaction with molecular targets such as enzymes or proteins. The sulfur atom in the thione group can form strong bonds with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Aminopyrimidin-4(3H)-one: This compound shares a similar pyridine ring structure but with different functional groups.

    Pyrimidopyrimidines: These compounds have two fused pyrimidine rings and exhibit different chemical properties and biological activities.

Uniqueness: 4(3H)-Pyridinethione, 6-methyl- is unique due to its sulfur-containing thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.

Biological Activity

4(3H)-Pyridinethione, 6-methyl- is a sulfur-containing heterocyclic compound characterized by its unique pyridine ring structure with a methyl group at the 6-position and a thione functional group at the 4-position. This compound has garnered attention in medicinal chemistry and materials science due to its distinctive properties and biological activities.

The presence of both the thione and pyridine functionalities in 4(3H)-Pyridinethione, 6-methyl- allows for diverse chemical reactivity. Key reactions include:

  • Nucleophilic substitution : The thione group can act as a nucleophile, facilitating various chemical transformations.
  • Coordination chemistry : The compound can form complexes with metal ions, which may enhance its biological activity.

Research indicates that 4(3H)-Pyridinethione, 6-methyl- exhibits significant biological activity attributed to its ability to interact with various biological targets, such as enzymes and receptors. Some key findings include:

  • Enzyme Inhibition : The thione group can inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling processes.

Comparative Biological Activity

The biological activity of 4(3H)-Pyridinethione, 6-methyl- can be compared with similar compounds. The following table summarizes the structural characteristics and biological activities of selected related compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Thiopyridine Contains a thiol instead of a thione; less stableAntimicrobial properties
4-Methylthiazole Thiazole ring; different heteroatoms affecting reactivityAntifungal and anticancer activities
5-Methylpyridine Pyridine without thione; more stableLimited biological activities compared
6-Methylpyridazine Pyridazine ring; different electronic propertiesPotentially active against specific pathogens

The unique combination of sulfur chemistry with the pyridine structure in 4(3H)-Pyridinethione, 6-methyl- provides distinctive reactivity patterns and biological interactions not found in these similar compounds.

Case Studies

  • Cardiotonic Activity : A study explored the synthesis of various pyridine derivatives, including those similar to 4(3H)-Pyridinethione, 6-methyl-. These compounds were screened for cardiotonic activity on rabbit atria and guinea pig papillary muscle. Results indicated that modifications to the pyridine structure could enhance solubility and lipophilicity while maintaining or improving cardiotonic effects .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of substituted pyridinethiones. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Properties

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

6-methyl-3H-pyridine-4-thione

InChI

InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h3-4H,2H2,1H3

InChI Key

RSOIPRXCCIOQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.